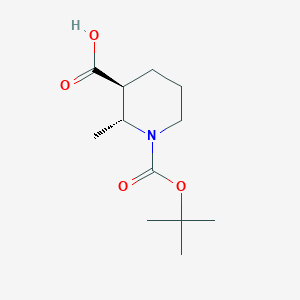

(2R,3S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid

Description

(2R,3S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a methyl substituent at the 2-position, and a carboxylic acid moiety at the 3-position. This compound is critical in medicinal chemistry and peptide synthesis, where its stereochemistry and functional groups enable precise control over molecular interactions and stability.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZNCDXAIDIETKV-BDAKNGLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](CCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. One common method is the reaction of 2-methylpiperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Acidic or basic conditions can facilitate the substitution of the tert-butoxycarbonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Organic Synthesis

The primary application of (2R,3S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid is as an intermediate in organic synthesis. It is frequently employed in the synthesis of complex organic molecules due to its ability to protect amine functionalities during multi-step synthetic processes. The Boc group can be easily removed under mild acidic conditions, allowing for the subsequent manipulation of the amine group.

Pharmaceutical Development

This compound plays a crucial role in the pharmaceutical industry as a precursor for various drugs. Its derivatives are often synthesized to explore new therapeutic agents, particularly in the development of analgesics and anti-inflammatory drugs. For instance, it has been used in the synthesis of piperidine-based compounds that exhibit significant biological activity.

Enzyme Studies

In biochemical research, this compound is utilized to study enzyme-substrate interactions. The compound's ability to mimic natural substrates allows researchers to investigate enzyme mechanisms and kinetics, contributing to a deeper understanding of metabolic pathways.

Material Science

Beyond its applications in chemistry and biology, this compound has potential uses in material science. Its derivatives can be engineered to create specialty polymers or materials with unique properties, making it valuable for research in advanced materials.

Case Study 1: Synthesis of Piperidine Derivatives

Research published by the Royal Society of Chemistry demonstrated the use of this compound in synthesizing various piperidine derivatives with potential analgesic properties. The study highlighted how the Boc group facilitated multiple steps without degradation of sensitive functional groups.

Case Study 2: Enzyme Interaction Studies

A study focused on enzyme kinetics utilized this compound to explore interactions between piperidine derivatives and specific enzymes involved in drug metabolism. The results indicated that modifications at the piperidine nitrogen significantly influenced binding affinity and reaction rates, providing insights into optimizing drug design.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for complex organic molecule synthesis |

| Pharmaceutical Development | Precursor for drug synthesis and exploration of new therapeutic agents |

| Enzyme Studies | Investigation of enzyme-substrate interactions and metabolic pathways |

| Material Science | Development of specialty polymers and advanced materials |

Mechanism of Action

The mechanism of action of (2R,3S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid involves its ability to act as a protecting group for amines. The tert-butoxycarbonyl group stabilizes the molecule and prevents unwanted side reactions during chemical synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations: Piperidine vs. Pyrrolidine Derivatives

The target compound’s piperidine backbone (6-membered ring) contrasts with pyrrolidine-based analogs (5-membered ring). For example:

- (2R,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypyrrolidine-2-carboxylic acid (CAS 118492-87-8) shares the Boc group and carboxylic acid but differs in ring size and hydroxyl substitution .

Key Structural Differences:

*Estimated based on pyrrolidine analogs and structural increments.

Functional Group Modifications

Hydroxyl vs. Methoxy Substitution

- (2R,3S)-1-(tert-Butoxycarbonyl)-3-methoxypyrrolidine-2-carboxylic acid (CAS 2165699-77-2) replaces a hydroxyl group with methoxy (-OCH₃), altering solubility and hydrogen-bonding capacity. Its predicted pKa is 3.61, suggesting moderate acidity .

- Hydroxypyrrolidine analogs (e.g., CAS 118492-87-8) exhibit higher polarity due to the -OH group, impacting crystallinity and synthetic yield (16% reported for a related compound) .

Fluorine Substitution

Fluorinated derivatives (e.g., CAS 330945-14-7) are prized for their metabolic stability and enhanced bioavailability. The electronegative fluorine atom can influence ring conformation and intermolecular interactions .

Biological Activity

(2R,3S)-1-(tert-Butoxycarbonyl)-2-methylpiperidine-3-carboxylic acid, commonly referred to as Boc-2-methylpiperidine-3-carboxylic acid, is a chiral compound utilized extensively in organic synthesis and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- IUPAC Name : this compound

- Molecular Formula : C12H21NO4

- CAS Number : 1932193-81-1

- Molecular Weight : 243.31 g/mol

This compound is primarily used as an intermediate in the synthesis of pharmaceuticals due to its ability to protect amine groups during chemical reactions, thereby enhancing stability and selectivity in synthetic pathways.

The primary mechanism of action for this compound is its role as a protecting group for amines. The tert-butoxycarbonyl (Boc) group shields the amine from undesired reactions, allowing for selective modifications in complex organic syntheses. This characteristic is crucial in the development of various pharmaceutical agents where amine functionality is prevalent.

Enzyme Interactions

Research indicates that this compound may interact with various enzymes, particularly those involved in metabolic pathways. For instance, it has been implicated in studies focusing on enzyme-substrate interactions and protein modifications. The protective nature of the Boc group allows for specific targeting of enzymatic processes without interference from other functional groups.

Antitumor Activity

Recent studies highlight the potential antitumor properties associated with derivatives of this compound. In particular, compounds derived from this structure have shown inhibitory effects on Class I PI3-kinase enzymes, which play a significant role in tumorigenesis and cancer progression. Such findings suggest that derivatives may serve as promising candidates for cancer therapeutics by modulating signaling pathways involved in cell proliferation and survival .

Case Study 1: PI3-Kinase Inhibition

A study demonstrated that certain derivatives of this compound exhibited potent inhibitory activity against Class I PI3-kinase enzymes. This inhibition was linked to reduced cellular proliferation in various cancer cell lines, indicating a potential therapeutic application in oncology .

Case Study 2: Cognitive Dysfunction

Another investigation explored the effects of related compounds on cognitive dysfunction associated with schizophrenia. The study reported favorable tolerability profiles and highlighted the significance of this class of compounds in neurological applications .

Data Table: Summary of Biological Activities

| Activity | Details |

|---|---|

| Enzyme Interaction | Acts as a protecting group for amines; involved in enzyme-substrate interactions. |

| Antitumor Activity | Inhibits Class I PI3-kinase enzymes; potential for cancer treatment. |

| Cognitive Effects | Investigated for effects on cognitive dysfunction in schizophrenia. |

Q & A

Q. How should researchers validate analytical methods for quantifying trace impurities in this compound?

- Follow ICH guidelines for method validation:

- Specificity : HPLC-MS to distinguish impurities (e.g., diastereomers ).

- Linearity : Calibration curves (1–100 μg/mL) with R² > 0.995.

- Accuracy/Precision : Spike-and-recovery experiments (±5% RSD).

- Robustness : Testing pH/temperature variations in mobile phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.